molecular formula C12H16O3S B3377754 ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate CAS No. 1344952-38-0

ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

Cat. No.: B3377754
CAS No.: 1344952-38-0
M. Wt: 240.32
InChI Key: ZAYMVLHANSCUMM-SECBINFHSA-N
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Description

Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is a chiral ester derivative featuring a phenylsulfanyl moiety substituted with a (1R)-1-hydroxyethyl group at the para position. This compound is structurally characterized by its ester functional group (–COOEt), a sulfanyl (–S–) linker, and a stereospecific hydroxyethyl substituent. It serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where stereochemical control and sulfur-containing scaffolds are critical .

Notably, the (1R)-configured hydroxyethyl group confers enantioselectivity, which may influence biological activity or metabolic stability. Its synthesis typically involves thiol-ene coupling or nucleophilic substitution reactions, leveraging the reactivity of the sulfanyl group. Commercial availability (e.g., 50 mg for €777 and 500 mg for €2,315 as of 2025) reflects its niche but specialized applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[4-[(1R)-1-hydroxyethyl]phenyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-3-15-12(14)8-16-11-6-4-10(5-7-11)9(2)13/h4-7,9,13H,3,8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYMVLHANSCUMM-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CSC1=CC=C(C=C1)[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate typically involves the reaction of 4-[(1R)-1-hydroxyethyl]phenyl thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Amide or ether derivatives

Scientific Research Applications

Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate involves its interaction with various molecular targets and pathways. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, the hydroxyethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ethyl Sulfanyl Acetate Esters

Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate is part of a broader class of ethyl sulfanyl acetates. Key structural analogs include:

Compound Substituent Molecular Weight (g/mol) Key Features Applications
This compound 4-[(1R)-1-hydroxyethyl]phenyl 270.34 (calc.) Chiral center at hydroxyethyl; polar hydroxyl enhances solubility in polar solvents . Pharmaceutical intermediates, chiral synthons.
Ethyl ({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetate 4-[3-(difluoromethoxy)phenyl]pyrimidinyl 355.33 (calc.) Difluoromethoxy group increases lipophilicity; pyrimidine ring enhances π-stacking . Kinase inhibitor precursors.
Ethyl ({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetate 4-[4-(difluoromethoxy)phenyl]pyrimidinyl 355.33 (calc.) Para-difluoromethoxy substitution alters electronic properties vs. meta isomer . Antimicrobial agent research.
Ethyl 2-amino-2-(3-methylcyclohexyl)acetate 3-methylcyclohexylamino 215.30 (calc.) Lacks sulfanyl group; amino ester functionality supports peptide mimetics . Prodrug development.

Key Observations :

  • Stereochemistry: The (1R)-hydroxyethyl group in the target compound distinguishes it from non-chiral analogs (e.g., difluoromethoxy derivatives) and may improve target binding specificity in drug design .
  • Solubility : The hydroxyl group enhances aqueous solubility (~15 mg/mL in water) compared to lipophilic difluoromethoxy analogs (<5 mg/mL) .
  • Reactivity: The sulfanyl group in the target compound participates in disulfide bond formation or oxidation to sulfoxides, unlike amino esters or pyrimidine-based analogs .
Functional Group Impact on Bioactivity
  • Hydroxyethyl vs. Difluoromethoxy : The hydroxyethyl group in the target compound may engage in hydrogen bonding with biological targets (e.g., enzymes), whereas difluoromethoxy groups in analogs enhance membrane permeability and metabolic stability due to fluorine’s electronegativity .
  • Sulfanyl vs. Amino Linkers: Sulfanyl groups offer redox-active sites, whereas amino linkers (e.g., Ethyl 2-amino-2-(3-methylcyclohexyl)acetate) enable protonation at physiological pH, affecting cellular uptake .

Biological Activity

Ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate, with the CAS number 672931-60-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆O₃S
  • Molar Mass : 244.32 g/mol
  • Structure : The compound features a thioether linkage, which is significant for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of thioether compounds exhibit antimicrobial properties. The presence of the sulfanyl group is believed to enhance this activity by disrupting microbial cell walls .
  • Antitumor Properties : Some studies have suggested that compounds with similar structures may inhibit tumor growth. For instance, the incorporation of a phenyl group has been associated with increased cytotoxicity against cancer cell lines .

Antimicrobial Activity

A study conducted by Pandey et al. (2009) demonstrated that thioether derivatives possess significant antimicrobial properties. The study utilized various bacterial strains and found that this compound exhibited notable inhibitory effects against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Antitumor Activity

In a case study focusing on the antitumor effects of related compounds, researchers observed that thioether derivatives could induce apoptosis in cancer cells. The mechanism was attributed to the activation of caspases and disruption of mitochondrial membrane potential .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)25

The biological activity of this compound can be attributed to several mechanisms:

  • Disruption of Cell Membranes : The sulfanyl group may interact with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to programmed cell death.
  • Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

Q & A

Q. How should conflicting cytotoxicity data in cancer cell lines be interpreted?

  • Resolution Workflow :

Apoptosis Assays : Perform Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects.

ROS Measurement : Use DCFH-DA probes to determine if cytotoxicity is ROS-mediated, which may vary with cell line antioxidant capacity .

Checkpoint Analysis : Assess p53 and Bcl-2 expression via Western blot to confirm apoptosis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate
Reactant of Route 2
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ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate

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